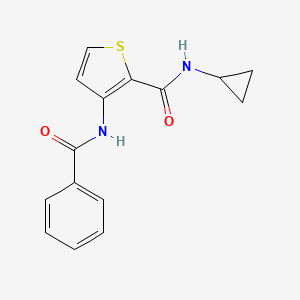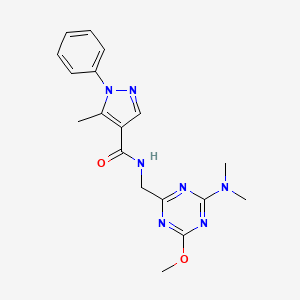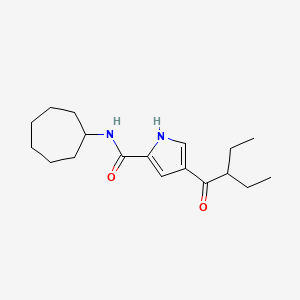![molecular formula C19H15N3O3 B2540507 N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1904376-14-2](/img/structure/B2540507.png)
N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their biological activities. For instance, novel benzamide-based 5-aminopyrazoles were synthesized through a reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine . Another study synthesized N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . These methods could potentially be adapted for the synthesis of "N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide".
Molecular Structure Analysis
The molecular structures of benzamide derivatives are characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using single crystal X-ray diffraction . Similarly, the structure of "this compound" would likely be characterized using these methods to confirm its molecular geometry and confirm the presence of functional groups.
Chemical Reactions Analysis
The papers do not provide specific reactions for "this compound". However, benzamide derivatives are known to undergo various chemical reactions. For instance, the synthesis of some derivatives involves the reaction of carboxylic acid chlorides with amines . The reactivity of the compound could be inferred based on the reactivity of similar benzamide structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points and vibrational frequencies, are determined using techniques like FTIR and NMR . The melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was found to be in the range of 164.9°C–165.8°C . These properties are crucial for understanding the stability and reactivity of the compounds. The properties of "this compound" would be analyzed similarly to predict its behavior in various environments.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis of N1-(3-Hydroxy-2-pyridyl)benzamides
Research into benzoxazoles and benzamide derivatives highlights their significant biological properties, including antihistaminic, antifungal, and antibacterial activities. The synthesis of some N-(2-hydroxyphenyl)-benzamides has shown significant activity, suggesting a broad area of application for similar compounds in exploring biological activities (Mobinikhaledi, Foroughifar, & Fallah, 2006).
Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents
A study exploring heterocyclic analogues of benzamide hydrochloride evaluated their potential as antipsychotic agents by examining their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research suggests that compounds structurally related to benzamides could be promising candidates for developing new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Anticancer and Antimicrobial Activities
Synthesis and Kinase Inhibition Activity of Benzimidazole/Benzoxazole Derivatives
Compounds with a structure involving benzimidazole or benzoxazole have been synthesized and evaluated for their anti-inflammatory, analgesic, and kinase inhibition activities. This underscores the therapeutic potential of benzamide derivatives in treating inflammation and pain, and as kinase inhibitors (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006).
Virtual Screening Targeting the Urokinase Receptor
A study focused on virtual screening targeting the urokinase receptor led to the identification of compounds with significant potential in inhibiting breast MDA-MB-231 invasion, migration, and adhesion. These findings suggest the utility of benzamide derivatives in developing treatments aimed at blocking angiogenesis and inhibiting cell growth, particularly in the context of cancer therapy (Wang, Li, Sinn, Knabe, Khanna, Jo, Silver, Oh, Li, Sandusky, Sledge, Nakshatri, Jones, Pollok, & Meroueh, 2011).
Antioxidant and Anti-Inflammatory Activities
Antiinflammatory and Antioxidant Activities of Benzoxazole Derivatives
The synthesis and evaluation of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides for anti-inflammatory and antioxidant activities have been explored. Among the synthesized compounds, specific derivatives demonstrated potent anti-inflammatory and antioxidant properties, suggesting their potential as dual-function therapeutic agents (Paralapalli, Kishore, Cidda, & Manda, 2014).
Mechanism of Action
The mechanism of action of benzodioxole compounds is related to their anticancer activity. They have shown to reduce Hep3B secretions of α-fetoprotein (α-FP) and have potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, these compounds induced arrest in the G2-M phase .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(13-5-6-16-17(9-13)25-12-24-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10H,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNHJBWNOYHZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)
![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)


![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)
![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)
